5-Methyl-2-(3-methyl-2-thienyl)imidazole
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Overview
Description
5-Methyl-2-(3-methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methyl-2-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methyl-2-thienyl)imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and thiophene rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Scientific Research Applications
5-Methyl-2-(3-methyl-2-thienyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methyl-2-thienyl)imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-(2-Thienyl)imidazole: Another compound with a thiophene ring, used in similar applications.
Uniqueness
5-Methyl-2-(3-methyl-2-thienyl)imidazole is unique due to the presence of both a methyl group and a thiophene ring, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
5-methyl-2-(3-methylthiophen-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-12-8(6)9-10-5-7(2)11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
UXMYGLQMEMNZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC=C(N2)C |
Origin of Product |
United States |
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